molecular formula C8H12O B091463 6-Methyl-3,5-heptadien-2-one CAS No. 16647-04-4

6-Methyl-3,5-heptadien-2-one

Cat. No.: B091463
CAS No.: 16647-04-4
M. Wt: 124.18 g/mol
InChI Key: KSKXSFZGARKWOW-GQCTYLIASA-N
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Description

6-Methyl-3,5-heptadien-2-one is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its presence in various natural products and its use in synthetic organic chemistry.

Mechanism of Action

Target of Action

6-Methyl-3,5-heptadien-2-one is a small organic compound with the molecular formula C8H12O It’s known to have astimulating effect on the skin and eyes , suggesting that it may interact with sensory receptors in these tissues.

Mode of Action

It’s possible that the compound interacts with sensory receptors in the skin and eyes, leading to a stimulating effect

Biochemical Pathways

It’s known that the compound is used in the preparation of(RS)- (E)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene , suggesting that it may be involved in various organic synthesis pathways.

Pharmacokinetics

Its physical properties such as adensity of 0.89 g/cm3 and boiling point of 95-96°C suggest that it may have good bioavailability. It’s also miscible with alcohol , which could influence its absorption and distribution in the body.

Result of Action

It’s known to causeskin and eye irritation , suggesting that it may have a stimulating effect on sensory receptors in these tissues.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be kept away from high temperatures, fire sources, and oxidizing agents to prevent fire or explosion . Proper personal protective equipment, such as chemical-resistant gloves and eye protection, should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-3,5-heptadien-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone with 3-methyl-2-butenal, followed by dehydration to form the desired product . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,5-heptadien-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-3,5-heptadien-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its presence in natural products make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(3E)-6-methylhepta-3,5-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKXSFZGARKWOW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C=C/C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.899
Record name 6-Methyl-3,5-heptadien-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1604-28-0, 16647-04-4
Record name 3,5-Heptadien-2-one, 6-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-3,5-heptadien-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016647044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Heptadien-2-one, 6-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-methylhepta-3,5-dien-2-one
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Record name (3E)-6-methylhepta-3,5-dien-2-one
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Record name 6-METHYL-3,5-HEPTADIEN-2-ONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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